(+/-)-Mevalonolactone-1-13C

Catalog No.
S973511
CAS No.
73834-54-5
M.F
C6H10O3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-Mevalonolactone-1-13C

CAS Number

73834-54-5

Product Name

(+/-)-Mevalonolactone-1-13C

IUPAC Name

4-hydroxy-4-methyl(213C)oxan-2-one

Molecular Formula

C6H10O3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i5+1

InChI Key

JYVXNLLUYHCIIH-HOSYLAQJSA-N

SMILES

CC1(CCOC(=O)C1)O

Canonical SMILES

CC1(CCOC(=O)C1)O

Isomeric SMILES

CC1(CCO[13C](=O)C1)O

(+/-)-Mevalonolactone-1-13C is a stable isotopic variant of mevalonolactone, distinguished by the incorporation of the carbon-13 isotope at the first carbon position. Mevalonolactone itself is a cyclic ester derived from mevalonic acid, a key intermediate in the mevalonate pathway, which is essential for the biosynthesis of cholesterol and other isoprenoids. This compound plays a significant role in metabolic pathways and is used in various biochemical applications due to its isotopic labeling, which aids in tracing metabolic processes.

That introduce the carbon-13 label at specific positions.
  • Enzymatic Synthesis: Enzymatic methods utilizing specific enzymes from the mevalonate pathway can also be employed to synthesize labeled variants efficiently.
  • These methods highlight the versatility of synthetic strategies available for producing this compound.

    (+/-)-Mevalonolactone-1-13C is involved in several biological processes:

    • Cholesterol Biosynthesis: It serves as an intermediate in the mevalonate pathway, which is vital for cholesterol production.
    • Isoprenoid Synthesis: The compound contributes to the formation of isoprenoids, which are essential for various biological functions including hormone synthesis and cellular signaling.
    • Metabolic Tracing: As a labeled compound, it is used in metabolic studies to trace the pathways of lipid metabolism.

    Research indicates that alterations in the mevalonate pathway can lead to various diseases, including cardiovascular disorders and metabolic syndromes.

    Several methods exist for synthesizing (+/-)-Mevalonolactone-1-13C:

    • Total Synthesis from Pyruvic Aldehyde: One method involves starting from pyruvic aldehyde dimethyl acetal and ethyl [2-13C]acetate, leading to the formation of mevalonolactone through a series of reactions that include esterification and cyclization .
    • Chemical Modification of Mevalonic Acid: Another approach involves modifying natural mevalonic acid through

    (+/-)-Mevalonolactone-1-13C has several important applications:

    • Metabolic Studies: It is widely used in tracer studies to investigate lipid metabolism and the dynamics of cholesterol synthesis.
    • Pharmaceutical Research: The compound serves as a precursor in the synthesis of statins and other cholesterol-lowering drugs.
    • Biochemical Assays: Its isotopic labeling allows for enhanced detection and quantification in various assays, facilitating research in biochemistry and pharmacology.

    Interaction studies involving (+/-)-Mevalonolactone-1-13C often focus on its role within the mevalonate pathway:

    • Enzyme Interactions: Research has shown that it interacts with key enzymes such as HMG-CoA reductase, influencing cholesterol biosynthesis .
    • Metabolic Flux Analysis: Studies utilizing this labeled compound allow researchers to assess metabolic fluxes through the mevalonate pathway, providing insights into cellular metabolism under different physiological conditions.

    These interactions are critical for understanding how alterations in this pathway can affect health and disease.

    Several compounds share structural or functional similarities with (+/-)-Mevalonolactone-1-13C. Here are some notable examples:

    CompoundSimilarityUnique Features
    Mevalonic AcidPrecursor in the same biosynthetic pathwayNon-cyclic structure
    MevalonolactoneStructural isomer without isotopic labelingFound naturally without carbon labeling
    Isopentenyl PyrophosphateDirect product of mevalonate pathwayInvolved directly in isoprenoid synthesis
    Dimethylallyl PyrophosphateAnother key intermediatePlays a role in protein prenylation

    The uniqueness of (+/-)-Mevalonolactone-1-13C lies primarily in its isotopic labeling, which allows for specific tracking within metabolic pathways, making it invaluable for research applications that require detailed insight into biochemical processes.

    XLogP3

    -0.3

    Dates

    Modify: 2024-02-18

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